molecular formula C17H15N3O2S B5339640 N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide

N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B5339640
M. Wt: 325.4 g/mol
InChI Key: LUGCMIVLMZVBTA-UHFFFAOYSA-N
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Description

N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide typically involves the reaction of 2-aminobenzothiazole with propanoyl chloride to form the propanoylamino derivative. This intermediate is then reacted with benzoyl chloride to yield the final product. The reactions are usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzothiazole and benzamide moieties allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-15(21)20-17-19-13-9-8-12(10-14(13)23-17)18-16(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGCMIVLMZVBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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